molecular formula C17H29NO2S B13341153 2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol

2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol

Cat. No.: B13341153
M. Wt: 311.5 g/mol
InChI Key: HEYQRTOPBLWLMC-UHFFFAOYSA-N
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Description

2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol is an organic compound with a complex structure, featuring an amino group, an octyloxy group, and a benzylthioethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol typically involves multiple steps, starting with the preparation of the benzylthioethanol core. One common method involves the reaction of 3-amino-4-(octyloxy)benzyl chloride with ethanethiol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives, amine derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylaminoethanol: Similar structure but lacks the octyloxy group and thioether linkage.

    Ethanol, 2-((5-amino-4-(octyloxy)benzyl)thio)-: Similar structure but with different substitution patterns on the benzyl ring.

Uniqueness

2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol is unique due to the presence of the octyloxy group, which imparts lipophilicity, and the thioether linkage, which can participate in redox reactions. These features make it distinct from other similar compounds and contribute to its specific properties and applications.

Properties

Molecular Formula

C17H29NO2S

Molecular Weight

311.5 g/mol

IUPAC Name

2-[(3-amino-4-octoxyphenyl)methylsulfanyl]ethanol

InChI

InChI=1S/C17H29NO2S/c1-2-3-4-5-6-7-11-20-17-9-8-15(13-16(17)18)14-21-12-10-19/h8-9,13,19H,2-7,10-12,14,18H2,1H3

InChI Key

HEYQRTOPBLWLMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)CSCCO)N

Origin of Product

United States

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